4-methyl-N-pentyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-N-pentyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-pentyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of substituents: The methyl, pentyl, and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-pentyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or analgesic properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-pentyl-1-(propan-2-yl)-1H-pyrazol-3-amine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-methyl-1H-pyrazole: Studied for its potential use in treating alcohol poisoning.
Uniqueness
4-methyl-N-pentyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its unique structure could make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-methyl-N-pentyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-5-6-7-8-13-12-11(4)9-15(14-12)10(2)3/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
QZFWMONYBIAPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN(C=C1C)C(C)C |
Origin of Product |
United States |
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